N-(2-aminoethyl)morpholine-4-carboxamide

Catalog No.
S3438947
CAS No.
69630-16-6
M.F
C7H15N3O2
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminoethyl)morpholine-4-carboxamide

Chelator synthesis requires a precursor that ensures metal coordination fidelity and conjugation-ready amine without counter-ion interference. N-(2-aminoethyl)morpholine-4-carboxamide (CAS 69630-16-6) is a free-base building block with a terminal primary amine for biomolecule coupling and a morpholine-carboxamide moiety for stable radiometal chelation. • Enables pH-sensitive bioconjugation without counter-ions • Supports synthesis of acyclic chelators for PET imaging or radionuclide therapy • Facilitates kinase inhibitor-chelator hybrids for molecular imaging. In stock for global shipping.

CAS Number

69630-16-6

Product Name

N-(2-aminoethyl)morpholine-4-carboxamide

IUPAC Name

N-(2-aminoethyl)morpholine-4-carboxamide

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C7H15N3O2/c8-1-2-9-7(11)10-3-5-12-6-4-10/h1-6,8H2,(H,9,11)

InChI Key

UMIHKUQVXHVFDJ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)NCCN

Canonical SMILES

C1COCCN1C(=O)NCCN

The exact mass of the compound N-(2-aminoethyl)morpholine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-(2-aminoethyl)morpholine-4-carboxamide, 4-Morpholinecarboxamide, N-(2-aminoethyl)-, N-(2-Aminoethyl)-4-morpholinecarboxamide, 2-Aminoethyl morpholine-4-carboxamide, 1-(2-Aminoethyl)-3-morpholin-4-ylurea

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

N-(2-aminoethyl)morpholine-4-carboxamide (CAS 69630-16-6) is a heterocyclic urea derivative serving as a versatile synthetic intermediate, particularly in the development of custom bifunctional chelators for radiopharmaceuticals. Its structure is defined by two key features for this application: a terminal primary amine that acts as a reactive handle for covalent conjugation to targeting biomolecules, and a morpholine-carboxamide moiety that can participate in the coordination of radiometals. This compound is primarily utilized as a precursor in multi-step syntheses rather than a standalone agent, enabling the construction of application-specific chelating systems for medical imaging and therapy.

Research Fit

Intermediate for β1-selective adrenergic ligand synthesis
Impurity reference standard for landiolol analytical method validation
Chemical probe for dopamine transporter and kinase selectivity studies

Direct substitution of N-(2-aminoethyl)morpholine-4-carboxamide with structurally similar compounds is often unfeasible in radiopharmaceutical development. Replacing this precursor with a simpler analog lacking the carboxamide group, for instance, would remove a critical oxygen donor atom, fundamentally altering the coordination geometry and likely compromising the stability of the final radiometal complex. Similarly, opting for a salt form, such as the oxalate salt (CAS 154467-16-0), introduces counter-ions that can interfere with subsequent, pH-sensitive bioconjugation reactions and limit formulation control. The selection of this specific free-base compound is therefore a deliberate choice to ensure the intended chelation properties and maintain maximum flexibility during the synthesis and formulation of the final targeted agent.

Substitution Risk

Morpholine ring
Replacement with piperidine may alter target binding and kinase selectivity profiles.
Carboxamide linker
Replacement with carboxylic acid may shift solubility and metabolic stability characteristics.
Aminoethyl side chain
Absence abolishes DAT affinity and enzyme engagement; required for pharmacophore integrity.

Precursor for Chelators Enabling Room-Temperature Radiolabeling, Protecting Sensitive Bioconjugates

This compound serves as a building block for modern acyclic chelators designed for Gallium-68 (68Ga) labeling under mild conditions. Such chelators can achieve high radiochemical yields (>95%) at room temperature within 10-30 minutes. This presents a significant process advantage over conventional macrocyclic chelators like DOTA, which require heating to 80–100°C to achieve comparable yields, a condition that can denature sensitive protein- or peptide-based targeting vectors.

Evidence Dimension68Ga Labeling Conditions for High Radiochemical Yield (>95%)
Target Compound DataPrecursor for chelators enabling labeling at room temperature (approx. 25°C)
Comparator Or BaselineStandard DOTA-based chelators require 80-100°C
Quantified DifferenceElimination of heating step; reduction of ~55-75°C in reaction temperature
ConditionsAqueous buffer systems for 68Ga radiolabeling of bioconjugates.

Using this precursor enables the development of radiotracers with heat-sensitive biomolecules, simplifying the manufacturing process and broadening the scope of potential targeting agents.

Dopamine uptake inhibition
Class-level
EC50 900 nM (rat brain synaptosomes)
Supports aminoethyl side-chain requirement for DAT engagement
Class-level inference; direct comparator data not available

Provides Formulation Flexibility as a Free Base for pH-Sensitive Conjugation

As a free base, N-(2-aminoethyl)morpholine-4-carboxamide offers superior process control compared to its salt forms, such as the oxalate salt (CAS 154467-16-0). The synthesis of bioconjugates often involves amide coupling or other pH-sensitive reactions where the introduction of acidic counter-ions like oxalate necessitates additional neutralization steps, complicating pH adjustments. Procuring the free base allows the user to select the appropriate buffer system or salt form for their specific downstream application without interference from pre-existing counter-ions.

Evidence DimensionProcess Control in Synthesis
Target Compound DataFree base form, allowing direct control of reaction pH and final salt form.
Comparator Or BaselineOxalate salt form (CAS 154467-16-0), which introduces an acidic counter-ion requiring neutralization.
Quantified DifferenceEliminates need for at least one neutralization step during reaction workup.
ConditionsAmide coupling reactions or conjugation to pH-sensitive biomolecules.

This simplifies synthesis protocols, improves reproducibility, and is critical when working with delicate biomolecules where precise pH control is paramount for maintaining activity.

Cytotoxicity (MCF-7 vs. piperidine analog)
Cross-study comparable
IC50 0.65 µM (MCF-7); piperidine analog not reported
Supports apoptosis pathway-response interpretation in MCF-7
Cross-study comparison; independent validation needed
Dihydroorotase inhibition
Class-level
IC50 1,000,000 nM vs. no inhibition for morpholine-4-carboxamide
Supports side-chain necessity for DHOase binding
Weak inhibition; class-level inference
86Rb+ efflux inhibition
Supporting evidence
IC50 1.8 nM (human cells)
Supports muscarinic receptor signaling pathway studies
No direct comparator data for morpholine analogs
Kinase inhibition profile
Cross-study comparable
mTOR 105–350 nM (derivatives); piperidine analog multikinase profile differs
Supports kinase selectivity review for VEGFR-2/Abl
Cross-study comparison; quantitative selectivity data to verify
β1-adrenergic receptor selectivity
Supporting evidence
Precursor to ICI 118587 (high cardioselectivity); isoproterenol nonselective
Supports β1-selective ligand development pathway
Based on ICI 118587 precursor context

Development of 68Ga-PET Tracers with Heat-Sensitive Targeting Vectors

This precursor is the right choice for research programs focused on creating novel 68Ga-labeled PET imaging agents based on delicate biomolecules, such as certain peptides, antibody fragments, or proteins, that are susceptible to denaturation at the high temperatures required by DOTA-based labeling protocols.

Multi-Step Synthesis of Custom Acyclic Chelators for Theranostics

In projects requiring the synthesis of unique, acyclic chelating agents for either diagnostic (e.g., 68Ga) or therapeutic (e.g., 177Lu) radionuclides, this compound serves as a key building block. Its free base form is particularly advantageous in complex syntheses where precise control over reaction conditions and the avoidance of extraneous ions is critical to achieving high purity and yield.

Scaffold for Kinase Inhibitor Libraries with a Metal-Chelating Moiety

Given that morpholine derivatives are explored as scaffolds for kinase inhibitors, this compound can be used to synthesize targeted agents that combine a kinase-inhibiting pharmacophore with a metal-chelating functionality. This enables dual-mode applications, such as creating agents for molecular imaging of kinase activity or for targeted radionuclide therapy.

Application Fit

Application
Selection Property
Validation Focus
Landiolol impurity reference standard
Characterized impurity standard with analytical data
Method validation and quality control for landiolol synthesis
Dopamine transporter (DAT) research
Moderate DAT affinity conferred by aminoethyl side chain
SAR studies of morpholine-based DAT ligands
β1-selective adrenergic ligand development
Morpholine-4-carboxamide core for cardioselectivity
β1/β2 selectivity profiling and agonist/antagonist studies
VEGFR-2 and Abl kinase inhibitor research
Morpholine oxygen for kinase selectivity
Kinase selectivity profiling and mTOR pathway studies
p53-mediated apoptosis pathway studies
Differential cytotoxicity in cancer cell lines
Apoptosis endpoint and p53 signaling pathway analysis

XLogP3

-1.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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